Aclidinium-d5 bromide is a deuterated form of aclidinium bromide, a long-acting muscarinic antagonist primarily used in the treatment of chronic obstructive pulmonary disease (COPD). The deuteration enhances the pharmacokinetic profile and metabolic stability of the compound, making it an interesting subject for research in drug development and therapeutic applications. Aclidinium bromide itself is characterized by its quaternary ammonium structure and is known for its bronchodilator effects.
Aclidinium-d5 bromide is classified as a synthetic organic compound and belongs to the class of muscarinic antagonists. It is derived from aclidinium, which has been approved by regulatory authorities such as the Food and Drug Administration for use in managing stable COPD. The compound has been studied for its efficacy in improving lung function and reducing exacerbations in patients with moderate to severe COPD.
The synthesis of aclidinium-d5 bromide involves several steps, beginning with the acylation of quinuclidinol using methyl chlorooxoacetate or oxalic acid monomethyl ester. This reaction forms an intermediate that undergoes further transformations, including a Grignard reaction with 2-bromothiophene to yield the desired product.
Technical Details:
Aclidinium-d5 bromide maintains a similar molecular framework to aclidinium bromide but incorporates deuterium atoms at specific positions. The chemical structure can be represented as follows:
The presence of deuterium modifies the vibrational properties of the molecule, which can be advantageous in pharmacokinetic studies.
Aclidinium-d5 bromide can participate in various chemical reactions typical for quaternary ammonium compounds:
Technical Details:
Aclidinium-d5 bromide functions primarily as a muscarinic antagonist. Its mechanism involves blocking the action of acetylcholine at muscarinic receptors located in bronchial smooth muscle:
Aclidinium-d5 bromide serves several scientific uses:
Aclidinium-d5 bromide retains the core quaternary ammonium structure of non-deuterated aclidinium bromide, comprising a bicyclic [2.2.2] octane system ester-linked to a 2-hydroxy-2,2-di(2-thienyl)acetic acid moiety. The deuterium atoms are specifically incorporated at the phenoxypropyl aromatic ring, replacing all five hydrogen atoms in the phenyl group (C₆D₅ instead of C₆H₅) [8]. This modification results in a mass shift of +5 Da compared to the native compound (564.55 g/mol → 569.59 g/mol) while preserving:
Table 1: Structural Comparison of Aclidinium Bromide and Aclidinium-d5 Bromide
Characteristic | Aclidinium Bromide | Aclidinium-d5 Bromide |
---|---|---|
Molecular Formula | C₂₆H₃₀BrNO₄S₂ | C₂₆H₂₅D₅BrNO₄S₂ |
Molecular Weight (g/mol) | 564.55 | 569.59 |
Deuterium Positions | None | Phenyl ring (C₆H₅ → C₆D₅) |
CAS Registry Number | 320345-99-1 | 320345-99-1 (unlabeled basis) |
Key Pharmacological Activity | M₃ muscarinic antagonist | Identical to non-deuterated form |
The isotopic labeling does not alter steric or electronic properties critical to receptor binding but introduces distinct spectroscopic signatures (e.g., mass spectrometry, NMR) for traceability [8].
Deuterium labeling exploits the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit higher stability than carbon-hydrogen (C–H) bonds due to reduced vibrational frequency and lower zero-point energy. In muscarinic antagonists like aclidinium, deuterium substitution at metabolically vulnerable sites:
For aclidinium-d5, the phenyl ring was selected for deuteration due to its distance from the ester hydrolysis site, ensuring isotopic labeling does not interfere with primary degradation kinetics. This positions aclidinium-d5 as a tool for studying simultaneous hydrolytic and oxidative pathways without pharmacological interference [3] [8].
The evolution of deuterated LAMAs parallels advances in isotopic chemistry and respiratory pharmacology:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8